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Compound of Interest

Compound Name: Ethylene glycol bis(succinic acid)

CAS No.: 35415-14-6

Cat. No.: B3065272

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the use of Ethylene Glycol

bis(Succinimidyl Succinate) (EGS), a homobifunctional crosslinking agent. EGS is a valuable

tool for covalently linking interacting proteins, making it essential for studying protein-protein

interactions, protein complex composition, and receptor-ligand associations.

Introduction to EGS Crosslinking
EGS is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary

amines (—NH2) found at the N-terminus of proteins and on the side chain of lysine residues.[1]

[2] The reaction between the NHS esters of EGS and primary amines forms stable amide

bonds.[3][4][5] EGS possesses a spacer arm of 16.1 Å, making it suitable for capturing protein

interactions where the reactive amine groups are separated by this distance.[6]

A key feature of EGS is that it is not water-soluble and must be dissolved in an organic solvent

like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the

aqueous reaction buffer.[1][6] Its lipophilic nature allows it to permeate cell membranes,

enabling intracellular crosslinking.[1][3] The crosslinks formed by EGS can be cleaved by
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hydroxylamine, which is advantageous for certain applications such as mass spectrometry-

based protein identification.[1][6]

Compatible Buffers for EGS Crosslinking
The success of an EGS crosslinking experiment is highly dependent on the composition of the

reaction buffer. Since EGS reacts with primary amines, it is crucial to use buffers that are free

of these functional groups to avoid quenching the crosslinker and inhibiting the desired protein-

protein crosslinking.[2][3][4][5]

Recommended Buffers:

Phosphate Buffer (e.g., Sodium Phosphate, PBS): This is one of the most commonly used

buffers for EGS crosslinking.[3][4][6][7] It provides good buffering capacity in the optimal pH

range for the reaction.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another suitable

non-amine buffer that works well for EGS crosslinking reactions.[3][4][5]

Carbonate/Bicarbonate Buffer: This buffer system is also compatible with NHS ester

crosslinking chemistry.[3][4][5]

Borate Buffer: Borate buffers can be used for EGS crosslinking, providing another option for

maintaining the desired pH.[3][4][5]

MOPS (3-(N-morpholino)propanesulfonic acid): While less commonly cited specifically for

EGS, MOPS is an amine-free buffer suitable for crosslinking reactions.[8]

Cacodylate Buffer: Sodium cacodylate can be used as a non-amine buffer, particularly at

lower pH ranges.[8]

Incompatible Buffers and Reagents:

Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will react with

EGS, thereby quenching the crosslinking reaction.[3][4][5] It is, however, commonly used to

stop the reaction.[3][4][6][9]
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Glycine: Similar to Tris, glycine has a primary amine and should not be present in the

reaction buffer.[3][4][7][9] It is also used as a quenching agent.[3][7][9]

Ammonium-containing buffers: Any buffer containing ammonium ions should be avoided.

The optimal pH for EGS crosslinking is between 7.0 and 9.0.[1][2][3][4][6] Within this range, the

primary amines on the proteins are sufficiently deprotonated to be reactive towards the NHS

esters of EGS. It is important to note that hydrolysis of the NHS ester is a competing reaction

that increases with higher pH.[3][4][5]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for successful EGS

crosslinking experiments.
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Parameter
Recommended
Range/Value

Notes Source(s)

EGS Final

Concentration
0.25 - 5 mM

The optimal

concentration

depends on the

protein concentration

and the specific

application. For

intracellular

crosslinking, 1-5 mM

is often used.

[3][4][6]

Molar Excess of EGS

over Protein
10- to 50-fold

Use a higher molar

excess for dilute

protein solutions (e.g.,

< 5 mg/mL).

[3][4]

Reaction pH 7.0 - 9.0

A pH of 7.4 is

commonly used.

Higher pH increases

the reaction rate but

also the rate of

hydrolysis of the

crosslinker.

[1][2][3][4][6]

Reaction Temperature
Room Temperature or

4°C (on ice)

The reaction is not

highly temperature-

sensitive.

[6]

Reaction Time

30 - 40 minutes at

room temperature; 2 -

3 hours on ice

Longer incubation

times may be

necessary for

reactions carried out

at lower temperatures.

[4][6]

Quenching Agent

Concentration
10 - 200 mM

Tris or glycine are

commonly used.
[3][4][6][7]

Quenching Time 10 - 15 minutes At room temperature. [3][4][6]
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DMSO/DMF in Final

Reaction
< 10 - 20%

To minimize potential

detrimental effects on

the protein.

[3][4]

Experimental Protocols
Protocol 1: Crosslinking of Proteins in Solution
This protocol provides a general procedure for crosslinking proteins in a purified or semi-

purified state.

Materials:

Protein sample in a compatible buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

EGS crosslinker

Dry DMSO or DMF

Quenching buffer (e.g., 1 M Tris, pH 7.5)

Desalting column or dialysis equipment

Procedure:

Equilibrate EGS: Allow the vial of EGS to come to room temperature before opening to

prevent moisture condensation, as EGS is moisture-sensitive.[3][6]

Prepare EGS Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of

EGS by dissolving it in dry DMSO or DMF.[3][4] For example, to make a 50 mM solution,

dissolve 10 mg of EGS in 445 µL of dry DMSO.[6]

Protein Sample Preparation: Ensure your protein sample is in an amine-free buffer at the

desired concentration.

Crosslinking Reaction: Add the EGS stock solution to the protein sample to achieve the

desired final concentration (typically 0.25-5 mM) and molar excess over the protein.[3][4][6]
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Gently mix and incubate the reaction for 30-40 minutes at room temperature or for 2-3 hours

on ice.[4][6]

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final

concentration of 20-50 mM.[3][4] Incubate for an additional 15 minutes at room temperature.

[3][4]

Remove Excess Reagents: Remove unreacted EGS and quenching buffer by desalting or

dialysis.[6]

Analysis: The crosslinked protein sample is now ready for downstream analysis, such as

SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Intracellular Crosslinking
This protocol is designed for crosslinking proteins within intact cells.

Materials:

Cultured cells

Phosphate-Buffered Saline (PBS), pH 8.0

EGS crosslinker

Dry DMSO

Quenching buffer (e.g., 1 M Tris, pH 7.5 or 1 M Glycine)

Cell lysis buffer

Procedure:

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any

amine-containing components from the culture medium.[3][7] Resuspend the cells in PBS at

a concentration of approximately 25 x 10^6 cells/mL.[3]
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Prepare EGS Solution: Prepare a stock solution of EGS in dry DMSO as described in

Protocol 1.

Crosslinking Reaction: Add the EGS stock solution to the cell suspension to a final

concentration of 1-5 mM.[3] Incubate for 30 minutes at room temperature or 2 hours on ice.

[3]

Quench Reaction: Add the quenching buffer to a final concentration of 10-20 mM and

incubate for 15 minutes.[3]

Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis

protocol.

Analysis: The cell lysate containing the crosslinked proteins can then be analyzed by

immunoprecipitation, Western blotting, or other methods.

Protocol 3: Cleavage of EGS Crosslinks
This protocol describes how to cleave the ester bonds within the EGS spacer arm using

hydroxylamine.

Materials:

Crosslinked protein sample

Hydroxylamine-HCl

Amine-free buffer used in the crosslinking reaction

Procedure:

Prepare Cleavage Solution: Prepare a 2 M solution of Hydroxylamine-HCl in the same

amine-free buffer used for the crosslinking reaction.[6] Adjust the pH to 8.5.[3] This solution

should be prepared fresh.

Cleavage Reaction: Mix an equal volume of your crosslinked sample with the 2 M

Hydroxylamine-HCl solution.[6]
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Incubation: Incubate the mixture at 37°C for 3-6 hours with stirring.[3][6]

Analysis: The sample with cleaved crosslinks can now be analyzed, for example, by SDS-

PAGE to observe the disappearance of crosslinked species and the reappearance of

monomeric proteins.
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EGS Crosslinking Workflow
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EGS Crosslinking Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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